KD025 - 911417-87-3

KD025

Catalog Number: EVT-283588
CAS Number: 911417-87-3
Molecular Formula: C26H24N6O2
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KD025, also known as belumosudil, SLx-2119, and KD-025, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its chemical name is 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide. [] KD025 has emerged as a promising molecule in scientific research due to its potential to modulate immune responses and fibrotic processes. [] It is classified as a kinase inhibitor and is currently being investigated for its potential therapeutic applications in various diseases. [] In particular, KD025 selectively targets the ROCK2 isoform, which differentiates it from other pan-ROCK inhibitors. [, ] This selectivity allows KD025 to exert its effects without the significant hypotensive effects often observed with pan-ROCK inhibitors. [, ]

Fasudil

Compound Description: Fasudil is a non-selective Rho-associated protein kinase (ROCK) inhibitor, targeting both ROCK1 and ROCK2 isoforms [, , , ]. It is clinically used for treating cerebral vasospasm and has been investigated for various conditions, including pulmonary hypertension and stroke.

Relevance: Unlike the selective ROCK2 inhibitor KD025, Fasudil's non-selective inhibition of both ROCK isoforms can lead to significant hypotension, a dose-limiting side effect in conditions like acute ischemic stroke [, , ]. This distinction highlights KD025's potential for a more favorable safety profile in clinical applications where hypotension is a concern.

Y-27632

Compound Description: Y-27632 is another non-selective ROCK inhibitor, targeting both ROCK1 and ROCK2 isoforms [, ]. It's widely used in research for its ability to inhibit cell contractility and promote cell migration.

Relevance: Like Fasudil, Y-27632's non-selective ROCK inhibition differentiates it from KD025. For example, in adipocyte differentiation studies, Y-27632 promoted adipogenesis, contrary to KD025's suppressive effect []. This difference emphasizes the distinct biological effects of selective ROCK2 inhibition by KD025.

H-1152P

Compound Description: H-1152P is a selective ROCK2 inhibitor, though with lower selectivity compared to KD025 [].

Relevance: While both KD025 and H-1152P exhibit selectivity towards ROCK2, the higher specificity of KD025 makes it a more valuable tool for dissecting the specific roles of ROCK2 in various biological processes []. This difference in selectivity might also contribute to varying efficacies and side effect profiles.

CX-4945 (Silmitasertib)

Compound Description: CX-4945 is a potent and selective inhibitor of casein kinase 2 (CK2) []. It has shown anti-tumor activity and is being investigated for treating various cancers.

Relevance: KD025 has been shown to bind to and inhibit CK2, with a binding affinity comparable to that of CX-4945 []. This shared target provides an explanation for KD025's anti-adipogenic activity, which is not mediated by its ROCK2 inhibition but rather through CK2 inhibition.

GSK429286A

Compound Description: GSK429286A is an analog of KD025 and is used as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis for quantifying KD025 concentrations in biological samples [].

Relevance: The structural similarity between KD025 and GSK429286A allows for accurate quantification of KD025 in preclinical pharmacokinetic studies, providing crucial information about its absorption, distribution, metabolism, and excretion [].

KD025m1, KD025m2

Compound Description: KD025m1 and KD025m2 are the main metabolites of KD025, identified through metabolic profiling studies [, , ].

O-dealkylated Belumosudil Sulfate, Belumosudil Glucuronide

Compound Description: O-dealkylated Belumosudil Sulfate and Belumosudil Glucuronide are phase 2 metabolites of KD025, identified in plasma and fecal samples during metabolic profiling studies [].

Monohydroxy-Belumosudil, Belumosudil Diol

Compound Description: Monohydroxy-Belumosudil and Belumosudil Diol are additional metabolites of KD025, identified in fecal samples during metabolic profiling studies [].

Overview

Belumosudil is a novel therapeutic agent primarily used in the treatment of chronic graft-versus-host disease, a complication that can occur after hematopoietic stem cell transplantation. It functions as an inhibitor of Rho-associated coiled-coil kinase 2, a protein involved in various immune and fibrotic diseases. The compound is classified as a small molecule and is recognized for its role in modulating immune responses by affecting the balance between pro-inflammatory and regulatory T-cells .

Source and Classification

Belumosudil is synthesized as a mesylate salt, known scientifically as belumosudil mesylate. It falls under the category of substituted quinazolines and is characterized by its unique structural components, including an aminoindazole and phenoxyacetamide . The compound has been evaluated for its pharmacological properties and therapeutic potential, leading to its approval for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of belumosudil involves several chemical reactions that yield the final product in a multi-step process. Key steps include:

  1. Formation of the Core Structure: The initial synthesis begins with the creation of the quinazoline core, which is essential for the biological activity of the compound.
  2. Substitution Reactions: Subsequent reactions introduce the aminoindazole and phenoxyacetamide components, which enhance the pharmacological properties of belumosudil.
  3. Purification: The final product undergoes purification processes to remove impurities and ensure high purity levels necessary for clinical applications.

The detailed synthetic route includes various reagents and conditions that are optimized for yield and purity, adhering to stringent pharmaceutical guidelines .

Molecular Structure Analysis

Structure and Data

Belumosudil has a complex molecular structure represented by the chemical formula C26H24N6O2C_{26}H_{24}N_{6}O_{2}. Its molecular weight averages around 452.518 g/mol. The structural features include:

  • Quinazoline Core: Provides the framework for biological activity.
  • Aminoindazole Group: Contributes to its interaction with target proteins.
  • Phenoxyacetamide Moiety: Enhances solubility and bioavailability.

The compound is typically presented as a white to yellow powder with slight hygroscopic properties, melting between 255°C and 275°C .

Chemical Reactions Analysis

Reactions and Technical Details

Belumosudil undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: Involves nucleophilic substitutions and cyclization processes to form the core structure.
  2. Metabolic Reactions: Primarily metabolized via cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may influence its pharmacokinetic profile .

These reactions are crucial for understanding both the synthesis pathway and how the drug behaves in biological systems.

Mechanism of Action

Process and Data

Belumosudil exerts its therapeutic effects primarily through the inhibition of Rho-associated coiled-coil kinase 2. This mechanism involves:

  • Downregulation of Pro-inflammatory Cells: By inhibiting ROCK2, belumosudil reduces the activity of Th17 cells, which are implicated in inflammatory processes.
  • Upregulation of Regulatory T-cells: The inhibition leads to an increase in regulatory T-cells, promoting immune tolerance.

This dual action helps restore balance in immune responses, making it effective in managing chronic graft-versus-host disease .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Appearance: White to yellow powder
  • Melting Point: 255°C - 275°C
  • Solubility: Practically insoluble in water; slightly soluble in methanol and dimethylformamide; soluble in dimethyl sulfoxide .

Chemical Properties

  • Molecular Weight: 452.518 g/mol
  • Chemical Formula: C26H24N6O2C_{26}H_{24}N_{6}O_{2}
  • Boiling Point: Approximately 682.6°C (predicted) .

These properties are essential for determining formulation strategies and potential routes of administration.

Applications

Scientific Uses

Belumosudil has been primarily investigated for:

  • Chronic Graft-Versus-Host Disease: Approved for use in patients who have not responded to other treatments.
  • Pulmonary Arterial Hypertension: Under investigation as a potential treatment option due to its effects on vascular remodeling through ROCK2 inhibition .

The compound's ability to modulate immune responses positions it as a promising candidate for further research in other fibrotic and autoimmune diseases.

Mechanisms of Action and Molecular Targets

Belumosudil (C₂₆H₂₄N₆O₂) is an orally bioavailable small-molecule kinase inhibitor that targets Rho-associated coiled-coil kinase (ROCK) pathways. Its primary therapeutic action in chronic graft-versus-host disease (cGVHD) stems from dual modulation of inflammatory and fibrotic cascades, mediated via selective ROCK2 inhibition.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition Dynamics

Selective Inhibition of ROCK2 vs. ROCK1 Isoforms

Belumosudil demonstrates >100-fold selectivity for ROCK2 (IC₅₀ = 100 nM) over ROCK1 (IC₅₀ = 3 µM) [2] [5] [7]. This selectivity arises from structural differences in the kinase hinge region, allowing belumosudil to occupy the ATP-binding pocket of ROCK2 with higher affinity [4] [7]. Therapeutically, ROCK2 inhibition disrupts proinflammatory signaling while minimizing ROCK1-mediated cytoskeletal effects (e.g., vasodilation, glucose metabolism) [3] [5].

Table 1: Isoform Selectivity and Functional Consequences of Belumosudil

ParameterROCK2ROCK1
IC₅₀100 nM3 µM
Selectivity Ratio100:1 (ROCK2:ROCK1)
Primary RolesImmune cell polarizationCytoskeletal remodeling
Inhibition ConsequenceTh17/Treg balance shiftMinimal off-target effects

Modulation of STAT3/STAT5 Phosphorylation Pathways

ROCK2 phosphorylates STAT3, promoting its dimerization and nuclear translocation. Belumosudil reduces pSTAT3 by 60–80% in CD4⁺ T cells, suppressing transcription of proinflammatory genes [3] [7]. Conversely, it enhances STAT5 phosphorylation by 2.5-fold, activating regulatory T-cell (Treg) differentiation pathways [1] [5]. This dual modulation rebalances immune homeostasis by concurrently dampening inflammation and promoting tolerance [4] [7].

Table 2: STAT Pathway Modulation by Belumosudil

Transcription FactorEffect of BelumosudilFunctional Outcome
STAT3↓ PhosphorylationReduced Th17 differentiation
STAT5↑ PhosphorylationEnhanced Treg expansion

Role in Th17/T-Regulatory Cell Balance Regulation

By inhibiting ROCK2, belumosudil shifts the Th17/Treg ratio by:

  • Downregulating Th17 cells: Reduces IL-17 and IL-21 production by 70–90% via STAT3 suppression [1] [3].
  • Upregulating Tregs: Increases FOXP3⁺ Treg populations by 40–60% through STAT5 activation [4] [7].This rebalancing corrects the autoimmune-like pathology in cGVHD, where Th17 hyperactivation drives tissue damage [1] [5].

Table 3: Cellular Immune Effects of Belumosudil

Cell TypeChangeKey Mediators AffectedFunctional Outcome
Th17 cells↓ 70–90%IL-17, IL-21, STAT3Reduced inflammation
Treg cells↑ 40–60%FOXP3, STAT5Enhanced immune tolerance

Immunomodulatory Mechanisms in Graft-Versus-Host Disease (GVHD)

Suppression of Proinflammatory Cytokine Secretion (IL-17, IL-21)

Belumosudil reduces IL-17 and IL-21 synthesis by:

  • Directly blocking ROCK2-dependent STAT3 activation in Th17 cells [1] [3].
  • Inhibiting follicular helper T (Tfh) cell differentiation, which licenses B cells for pathogenic antibody production [3] [7].In murine cGVHD models, this decreased IL-17/IL-21 by >80%, correlating with reduced lymphocytic infiltration into skin, liver, and lungs [1] [5].

Inhibition of Myocardin-Related Transcription Factor (MRTF) Signaling

Fibrosis in cGVHD involves ROCK2-mediated actin cytoskeleton polymerization. Belumosudil disrupts this pathway by:

  • Preventing G-actin polymerization into F-actin stress fibers [3] [7].
  • Sequestering MRTF in the cytoplasm, blocking its nuclear translocation [3].
  • Suppressing MRTF-driven transcription of profibrotic genes (e.g., CTGF, COL1A1) [5] [7].This mechanism reduced collagen deposition by 50–75% in bronchiolar and dermal fibrosis models [3] [7].

Table 4: Belumosudil’s Antifibrotic Actions via MRTF Pathway

TargetEffectDownstream Impact
G-actin polymerizationInhibitedReduced F-actin stress fibers
MRTF nuclear translocationBlocked↓ Profibrotic gene expression
Collagen deposition↓ 50–75%Improved tissue architecture

Attenuation of Fibrotic Pathways via TGF-β Downregulation

TGF-β is a master regulator of fibrosis. Belumosudil:

  • Decreases TGF-β1 secretion by macrophages by 40–60% [1] [7].
  • Inhibits SMAD2/3 phosphorylation in fibroblasts, preventing collagen synthesis [7].
  • Blocks ROCK2-dependent fibroblast-to-myofibroblast transition, reducing α-SMA⁺ cells by >70% [3] [5].This multilevel TGF-β suppression synergizes with MRTF inhibition to resolve tissue scarring [3] [7].

Table 5: Fibrosis-Related Pathways Modulated by Belumosudil

Pathway ComponentChangeBiological Consequence
TGF-β1 secretion↓ 40–60%Reduced fibroblast activation
SMAD2/3 phosphorylation↓ 50%Impaired collagen transcription
α-SMA⁺ myofibroblasts↓ >70%Attenuated extracellular matrix deposition

Properties

CAS Number

911417-87-3

Product Name

Belumosudil

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

GKHIVNAUVKXIIY-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Solubility

Practically insoluble

Synonyms

SLx-2119; SLx2119; SLx 2119; KD-025; KD025; KD 025.

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.